molecular formula C6H7N5 B1297013 6-Hydrazinoimidazo[1,2-b]pyridazine CAS No. 6653-91-4

6-Hydrazinoimidazo[1,2-b]pyridazine

Cat. No. B1297013
CAS RN: 6653-91-4
M. Wt: 149.15 g/mol
InChI Key: BSOZJUHUDHIRSI-UHFFFAOYSA-N
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Description

6-Hydrazinoimidazo[1,2-b]pyridazine (6-HIP) is a heterocyclic compound with a unique structure that has been studied for its potential therapeutic and industrial applications. 6-HIP has been found to have a variety of biochemical and physiological effects, and is currently being researched for its potential use in the development of new drugs, as well as in laboratory experiments.

Scientific Research Applications

Pharmacology

6-Hydrazinoimidazo[1,2-b]pyridazine is a versatile compound in pharmacology due to its unique structure that allows for various biological interactions. It has been identified as a core structure in the development of kinase inhibitors, such as ponatinib . The compound’s ability to interact with enzymes and receptors makes it a valuable scaffold for designing drugs with antihypertensive, anti-inflammatory, anticonvulsant, antimicrobial, anti-tubercular, and anticancer properties .

Agricultural Chemistry

In agriculture, 6-Hydrazinoimidazo[1,2-b]pyridazine derivatives can be explored for their potential as bioactive molecules. They may influence the germination rate and energy of seeds, offering a new avenue for enhancing crop yields and protecting plants against pests and diseases .

Material Science

The compound’s inherent properties could be exploited in material science, particularly in the development of new materials with specific electronic or photonic characteristics. Its solid form and molecular structure suggest potential applications in creating novel polymers or coatings with unique chemical and physical properties .

Biochemistry

In biochemistry, 6-Hydrazinoimidazo[1,2-b]pyridazine’s dual hydrogen-bonding capacity and high dipole moment make it an interesting candidate for molecular recognition processes. It could be used to study protein-ligand interactions or as a building block for biochemical probes .

Environmental Science

The environmental applications of 6-Hydrazinoimidazo[1,2-b]pyridazine could include its use as a chemical sensor for pollutants or as a reagent in the detoxification of hazardous substances. Its robust structure may allow for the development of environmentally stable sensors or cleanup materials .

Analytical Chemistry

In analytical chemistry, the compound could serve as a reagent or a standard for calibrating instruments. Its unique spectral properties might be utilized in chromatography or spectroscopy to detect or quantify other substances .

properties

IUPAC Name

imidazo[1,2-b]pyridazin-6-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-9-5-1-2-6-8-3-4-11(6)10-5/h1-4H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOZJUHUDHIRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313961
Record name 6-Hydrazinoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydrazinoimidazo[1,2-b]pyridazine

CAS RN

6653-91-4
Record name 6653-91-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydrazinoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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